molecular formula C24H24BrN5O5 B2673314 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 922080-53-3

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2673314
CAS No.: 922080-53-3
M. Wt: 542.39
InChI Key: SNUOVGOJFHTCAC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a pyrazolo[3,4-d]pyrimidin-1-yl ring, which is a bicyclic structure with nitrogen atoms. It also has a bromobenzyl group attached, which would add significant steric bulk and could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The bromine atom in the bromobenzyl group could potentially be a site for nucleophilic substitution reactions. The amide group could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and the presence of the bromine atom would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

Pyrazolopyrimidines have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. For example, novel pyrazolopyrimidines derivatives have been assessed for cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016). Such studies indicate the potential utility of these compounds in developing new anticancer and anti-inflammatory drugs.

Antimicrobial Activity

Pyrazolopyrimidine derivatives have also been explored for their antimicrobial properties. Research on pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has shown that these compounds exhibit antimicrobial activity against various bacterial strains, suggesting their application in addressing antibiotic resistance and developing new antimicrobial agents (Abunada et al., 2008).

Enzymatic Activity Modulation

Further research into pyrazolopyrimidinyl keto-esters and their derivatives has highlighted the potential of these compounds to modulate enzymatic activity. Specifically, some newly synthesized compounds have shown a potent effect on increasing the reactivity of cellobiase, an enzyme important for cellulose breakdown, indicating potential applications in industrial biotechnology and bioenergy (Abd & Gawaad, 2008).

Radical Scavenging Activity

Nitrogen-containing bromophenols, structurally related to the compound , isolated from marine red algae, have demonstrated significant radical scavenging activity. These compounds, including pyrazolopyrimidine derivatives, may offer therapeutic benefits as natural antioxidants, suggesting their utility in pharmaceutical and food industries (Li et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it. It’s also important to consider potential environmental impacts .

Future Directions

Given the interesting structure of this compound, it could be a valuable target for future research. Studies could explore its synthesis, reactivity, and potential biological activity. It could also be interesting to investigate its interactions with various biological targets .

Properties

IUPAC Name

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrN5O5/c1-33-19-10-16(11-20(34-2)21(19)35-3)23(31)26-8-9-30-22-18(12-28-30)24(32)29(14-27-22)13-15-4-6-17(25)7-5-15/h4-7,10-12,14H,8-9,13H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUOVGOJFHTCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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